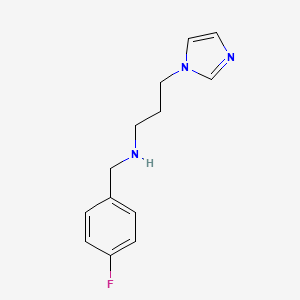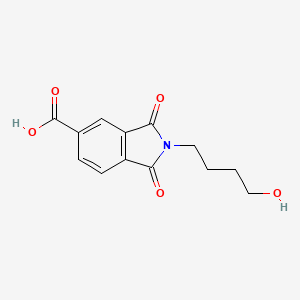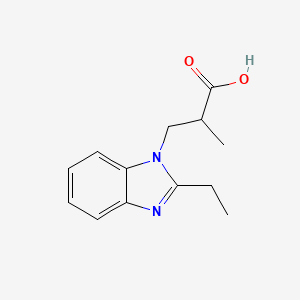
(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a compound that features a benzyl group substituted with a fluorine atom and an imidazole ring attached via a propyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 3-imidazol-1-yl-propylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-fluorobenzyl chloride is added dropwise to a solution of 3-imidazol-1-yl-propylamine and triethylamine in the solvent. The mixture is then heated under reflux for several hours.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorobenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets in protein structures, enhancing binding affinity.
類似化合物との比較
- 4-Fluorobenzyl chloride
- 4-Fluorobenzyl bromide
- 4-Fluorobenzyl alcohol
Comparison:
- Uniqueness: (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is unique due to the presence of both a fluorobenzyl group and an imidazole ring, which confer distinct chemical and biological properties.
- Differences: Compared to 4-fluorobenzyl chloride and 4-fluorobenzyl bromide, the amine derivative is more versatile in terms of its reactivity and potential applications. The presence of the imidazole ring also distinguishes it from 4-fluorobenzyl alcohol, providing additional sites for interaction with biological targets.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17/h2-5,7,9,11,15H,1,6,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBMCPWBZZGULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN2C=CN=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate](/img/structure/B1306294.png)






